2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethoxy group, a pyrazinyl group, and a pyrazolyl group attached to a benzamide core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Pyrazinyl Group: The pyrazinyl group can be introduced through a nucleophilic substitution reaction, where a halogenated pyrazine reacts with the pyrazole derivative.
Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate benzoyl chloride with an amine.
Final Coupling: The final step involves coupling the pyrazinyl-pyrazole intermediate with the benzamide derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution might involve reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medicinally, this compound is of interest due to its potential pharmacological activities. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- 2-ethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- 2-ethoxy-N-(2-(3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Uniqueness
Compared to similar compounds, 2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide may exhibit unique properties due to the presence of the pyrazinyl group. This group can influence the compound’s electronic properties, reactivity, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
2-ethoxy-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-2-25-17-6-4-3-5-14(17)18(24)21-10-12-23-11-7-15(22-23)16-13-19-8-9-20-16/h3-9,11,13H,2,10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDFOZSCDFCFGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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